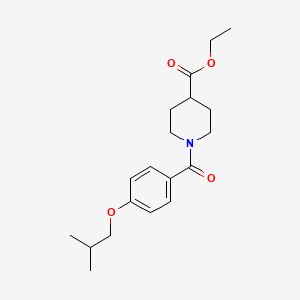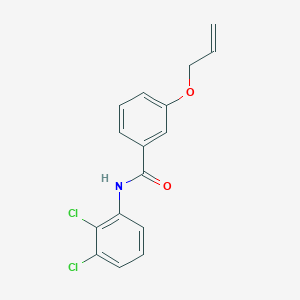![molecular formula C14H15NO3S B4409936 N-(2-furylmethyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4409936.png)
N-(2-furylmethyl)-2-[4-(methylthio)phenoxy]acetamide
Overview
Description
N-(2-furylmethyl)-2-[4-(methylthio)phenoxy]acetamide, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMA is a member of the acetamide family and is a white crystalline powder that is soluble in water and organic solvents. FMA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-[4-(methylthio)phenoxy]acetamide is not fully understood, but it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By inhibiting the activity of HDACs, this compound may induce the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-2-[4-(methylthio)phenoxy]acetamide has several advantages as a research tool, including its potential therapeutic applications, its solubility in water and organic solvents, and its relatively high yield using various synthesis methods. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
Future research on N-(2-furylmethyl)-2-[4-(methylthio)phenoxy]acetamide should focus on its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and antibacterial properties. Further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential side effects. Additionally, future research should focus on the development of new synthesis methods for this compound that can increase its yield and purity. Finally, future research should investigate the potential of this compound as a drug delivery system for other therapeutic agents.
Scientific Research Applications
N-(2-furylmethyl)-2-[4-(methylthio)phenoxy]acetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that this compound may induce apoptosis in cancer cells through the p53 pathway. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-19-13-6-4-11(5-7-13)18-10-14(16)15-9-12-3-2-8-17-12/h2-8H,9-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQIPMUIPPXARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B4409856.png)
![3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4409862.png)
![{2-[(1-chloro-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4409868.png)

![{2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4409881.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4409883.png)

![4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409894.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4409905.png)
![methyl 5-[({[3-(trifluoromethyl)phenoxy]acetyl}amino)methyl]-2-furoate](/img/structure/B4409907.png)
![4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409918.png)

![4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4409931.png)
![3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4409935.png)